1-(3,5-dinitrobenzoyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Chemical Sciences
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in organic and medicinal chemistry. nih.gov This saturated scaffold is a prevalent feature in a multitude of natural products, including many alkaloids, and is a key structural component in numerous synthetic drugs approved for therapeutic use. nih.govwikipedia.org The significance of the pyrrolidine scaffold is multifaceted, stemming from its unique structural and chemical properties.
One of the most valuable attributes of the pyrrolidine ring is its three-dimensional nature. nih.govnih.gov Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring lead to a non-planar, puckered conformation. nih.govresearchgate.net This "pseudorotation" allows for a greater exploration of three-dimensional space, a critical factor in the design of drugs that need to fit into the specific binding pockets of biological targets like enzymes and receptors. nih.govnih.gov Furthermore, the presence of up to four stereogenic centers allows for a high degree of stereochemical diversity, enabling the synthesis of a wide array of stereoisomers with distinct biological profiles. nih.govnih.gov
In the realm of organic synthesis, pyrrolidine derivatives are indispensable tools. mdpi.com They are widely employed as chiral auxiliaries, ligands for transition metal catalysts, and organocatalysts, facilitating a broad spectrum of stereoselective transformations. nih.govmdpi.com The natural amino acid L-proline, which features a pyrrolidine ring, is a prominent example, serving as a versatile building block for chiral compounds and as a catalyst in its own right. nih.gov The development of novel synthetic methods, such as 1,3-dipolar cycloadditions and microwave-assisted organic synthesis, has further expanded the accessibility and utility of the pyrrolidine scaffold. nih.gov
Role of Benzoyl Amides in Molecular Design and Functional Compounds
The amide bond is a fundamental linkage in chemistry and biology, most notably forming the backbone of proteins. ajchem-a.com In the context of molecular design, the benzoyl amide moiety, which consists of a benzene (B151609) ring attached to an amide group, serves as a valuable and versatile structural unit. nih.gov The amide group itself is a useful intermediate for synthesizing various biologically active molecules. nih.gov
Benzoyl amide derivatives are featured in a wide range of functional compounds and exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. nih.govnih.gov The stability of the amide bond, combined with its ability to act as both a hydrogen bond donor and acceptor, makes it a critical element for molecular recognition at biological targets.
The aromatic ring of the benzoyl group provides a scaffold that can be readily functionalized with various substituents. This allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly influence its biological activity, solubility, and metabolic stability. For instance, researchers have designed and synthesized benzoyl amide derivatives as potent inhibitors of enzymes like VEGFR-2, which is implicated in cancer, and acetylcholinesterase, a target in Alzheimer's disease research. nih.govnih.gov The ability to systematically modify the benzoyl ring is a powerful strategy in structure-activity relationship (SAR) studies, guiding the optimization of lead compounds in drug discovery. researchgate.net
Overview of 1-(3,5-Dinitrobenzoyl)pyrrolidine in Academic Literature
This compound is a specific derivative that combines the pyrrolidine scaffold with a dinitro-substituted benzoyl group. While extensive research focusing solely on this individual compound is not prominent in the literature, its structure suggests its primary role as a derivative for analytical purposes or as a synthetic intermediate.
The synthesis of this compound would typically involve the reaction of pyrrolidine with 3,5-dinitrobenzoyl chloride. wikipedia.org 3,5-Dinitrobenzoyl chloride is a common derivatizing agent used in analytical chemistry to identify alcohols and amines, including amino acids. wikipedia.org The resulting derivatives are often crystalline solids with sharp melting points, which facilitates their identification and purification.
The 3,5-dinitrobenzoyl moiety is a recurring structural motif in the exploration of new bioactive molecules. evitachem.com The two nitro groups are strong electron-withdrawing groups, which significantly influence the electronic properties of the benzoyl ring and the adjacent amide bond. Compounds incorporating the 3,5-dinitrobenzoyl group have been investigated for potential antimicrobial activity. evitachem.com Therefore, this compound could be synthesized as part of a library of compounds to be screened for biological activity or used as a precursor for more complex molecules in medicinal chemistry research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dinitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c15-11(12-3-1-2-4-12)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCQSDOXGBBUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3,5 Dinitrobenzoyl Pyrrolidine and Its Analogs
Direct Amidation Routes from Pyrrolidine (B122466) and 3,5-Dinitrobenzoyl Chloride
The most direct approach to synthesizing 1-(3,5-dinitrobenzoyl)pyrrolidine is the acylation of pyrrolidine with 3,5-dinitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Conditions and Optimization Strategies
The reaction between an acyl chloride and an amine is typically vigorous and exothermic. chemguide.co.uk For the synthesis of this compound, this involves the reaction of pyrrolidine with 3,5-dinitrobenzoyl chloride. wikipedia.org Key to the success of this synthesis is the management of the hydrogen chloride (HCl) byproduct. youtube.com A common strategy is to use a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl as it is formed. youtube.comchemistrysteps.com This prevents the protonation of the pyrrolidine reactant, which would render it non-nucleophilic.
Another approach is to use an excess of the amine reactant (pyrrolidine in this case) to act as both the nucleophile and the base. chemistrysteps.com The choice of solvent is also crucial, with aprotic solvents like chloroform (B151607) being suitable. researchgate.net The reaction is often carried out at reduced temperatures to control the exothermic nature of the reaction.
| Reactants | Solvent | Base | Temperature | Key Considerations |
|---|---|---|---|---|
| Pyrrolidine, 3,5-Dinitrobenzoyl Chloride | Aprotic (e.g., Chloroform) | Pyridine, Triethylamine, or excess Pyrrolidine | Reduced (e.g., 0 °C to room temperature) | Control of exothermicity, neutralization of HCl byproduct |
Mechanistic Considerations of Acyl Chloride Reactivity with Pyrrolidine
The high reactivity of acyl chlorides, including 3,5-dinitrobenzoyl chloride, stems from the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. chemistrystudent.com This creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack. chemistrystudent.com
The mechanism is a two-stage process known as nucleophilic addition-elimination. chemguide.co.ukchemistrystudent.com
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom gains a negative charge. chemistrystudent.com
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and simultaneously, the chloride ion is expelled as a leaving group. chemistrystudent.com A proton is then transferred from the nitrogen to a base (such as another pyrrolidine molecule or an added base like pyridine) to yield the final amide product, this compound. youtube.com
Synthesis via Derivatization of Pyrrolidine-2-carboxylic Acid and its Derivatives
An alternative synthetic strategy involves using pyrrolidine-2-carboxylic acid (proline) or its derivatives as the starting material. This approach allows for greater structural diversity in the final products.
Condensation with Substituted Benzoyl Chlorides in Aqueous Media
While acyl chlorides react readily with water, under specific conditions, such as the Schotten-Baumann reaction, acylation of amino acids can be achieved in a biphasic or aqueous system. This method involves the reaction of an amino acid with an acyl chloride in the presence of a base. For the synthesis of N-(3,5-dinitrobenzoyl) derivatives of amino acids, this provides a viable route. nih.gov The use of a base is critical to neutralize the generated HCl and to keep the amino acid in its deprotonated, nucleophilic form.
Post-Synthetic Modifications and Functional Group Transformations
The synthesis of various pyrrolidine derivatives allows for subsequent chemical modifications. For instance, the carboxylic acid group in this compound-2-carboxylic acid can be converted into other functional groups, such as esters or amides, through standard organic transformations. ktu.edu These modifications can be used to generate a library of related compounds with potentially different properties. For example, hydrazide derivatives can be prepared from the corresponding methyl esters, which can then be reacted with aldehydes to form hydrazones. ktu.edunih.gov
Preparation of Structurally Related N-(3,5-Dinitrobenzoyl) Amides
The N-(3,5-dinitrobenzoyl) moiety is a common feature in various chemical studies, particularly in the development of chiral stationary phases for chromatography. The synthesis of these related amides follows similar principles to the direct amidation of pyrrolidine. For example, various amino alcohols and diamines have been reacted with 3,5-dinitrobenzoyl chloride to prepare N-3,5-dinitrobenzoyl derivatives. nih.gov These reactions typically employ a base to scavenge the HCl produced. nih.gov The resulting dinitrobenzoyl amides are often used as derivatizing agents for alcohols and amines to facilitate their analysis. wikipedia.org
| Amine/Amino Acid Starting Material | Resulting N-(3,5-Dinitrobenzoyl) Derivative | Reference |
|---|---|---|
| (R,R)-(+)-2-amino-1,2-diphenylethanol | N-3,5-dinitrobenzoyl derivative for CSP | nih.gov |
| (1S,2R)-(+)-2-amino-1,2-diphenylethanol | N-3,5-dinitrobenzoyl derivative for CSP | nih.gov |
| (1R,2R)-(+)-1,2-diphenylethylenediamine | N-3,5-dinitrobenzoyl derivative for CSP | nih.gov |
| α-phenylglycine | (R)-(−)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine | sigmaaldrich.com |
Synthesis of 1-(3,5-Dinitrobenzoyl)piperidine (B2869463) Derivatives
The synthesis of 1-(3,5-dinitrobenzoyl)piperidine and its derivatives is a classic example of nucleophilic acyl substitution. The most common and direct method involves the reaction of 3,5-dinitrobenzoyl chloride with piperidine (B6355638) or a substituted piperidine. This reaction, often carried out under Schotten-Baumann conditions, is typically performed in the presence of a base, such as aqueous sodium hydroxide (B78521) or a tertiary amine like pyridine, to neutralize the hydrochloric acid byproduct. wikipedia.orgrsc.org
A general scheme for this synthesis is as follows:
Reaction Scheme for the Synthesis of 1-(3,5-Dinitrobenzoyl)piperidine
[3,5-Dinitrobenzoyl chloride] + [Piperidine] --(Base)--> [1-(3,5-Dinitrobenzoyl)piperidine] + [Base·HCl]
While specific literature detailing the synthesis of the parent 1-(3,5-dinitrobenzoyl)piperidine is not extensively focused on in primary research articles, its existence is confirmed through chemical supplier catalogs. amerigoscientific.com A closely related synthesis of 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915) has been described in detail. nih.gov In this synthesis, 3,5-dinitrobenzoic acid is activated with coupling agents (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide and 1-hydroxybenzotriazole) in the presence of triethylamine, followed by reaction with N-(2-methoxyphenyl)piperazine. nih.gov This demonstrates a common alternative to using the acid chloride directly, particularly when the starting material is the carboxylic acid.
The synthesis of derivatives, such as 1-(3,5-dinitrobenzoyl)-3,5-dimethylpiperidine, follows the same principle, substituting piperidine with the corresponding dimethyl-substituted amine. sigmaaldrich.com
Analogous Reactions with Amino Acids and Amines
The reaction of 3,5-dinitrobenzoyl chloride is not limited to cyclic secondary amines; it is a well-established reagent for the derivatization of a wide range of primary and secondary amines, including amino acids. wikipedia.orgrsc.orgscribd.com This reactivity is foundational for the synthesis of this compound and its analogs derived from other amines.
The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of 3,5-dinitrobenzoyl chloride, leading to the formation of a stable amide bond. youtube.com For amino acids, the reaction is typically carried out in an aqueous alkaline solution, where the amino acid is dissolved in sodium hydroxide. rsc.org The finely powdered 3,5-dinitrobenzoyl chloride is then added, and the reaction proceeds rapidly, often in under two minutes. scribd.com Subsequent acidification precipitates the N-(3,5-dinitrobenzoyl) amino acid derivative. rsc.org
This method has been successfully applied to a variety of amino acids, including glycine (B1666218), alanine, and others, yielding highly crystalline derivatives. wikipedia.orgrsc.org The reaction with proline, a cyclic secondary amino acid, would yield this compound-2-carboxylic acid, a close analog of the target compound. The synthesis of this compound itself would proceed via the direct acylation of pyrrolidine using the same methodology.
The utility of 3,5-dinitrobenzoyl chloride extends to the derivatization of various other amines for analytical determination using techniques like high-performance liquid chromatography (HPLC). sigmaaldrich.com
The following table summarizes the types of amines that undergo analogous reactions with 3,5-dinitrobenzoyl chloride:
| Amine Type | Reactant Example | Product Type |
| Cyclic Secondary Amine | Pyrrolidine | N-Acylpyrrolidine |
| Primary Amino Acid | Glycine | N-Acyl Amino Acid |
| Secondary Amino Acid | Proline | N-Acylproline |
| Aromatic Amine | Aniline | N-Arylbenzamide |
| Aliphatic Amine | Ethylamine | N-Alkylbenzamide |
Chemical Reactivity and Transformative Applications of 1 3,5 Dinitrobenzoyl Pyrrolidine
Electrophilic Aromatic Substitution Reactions of the Dinitrobenzoyl Moiety
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves an attack by the electron-rich π system of the aromatic ring on an electrophile. masterorganicchemistry.com However, the reactivity of the benzene (B151609) ring is highly dependent on the nature of the substituents it carries. Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it. researchgate.net
The dinitrobenzoyl moiety in 1-(3,5-dinitrobenzoyl)pyrrolidine contains three powerful electron-withdrawing groups directly attached to the aromatic ring: two nitro groups (-NO₂) and the carbonyl group of the amide (-C(O)N-). These groups strongly deactivate the ring by inductively pulling electron density away and through resonance delocalization, making the ring electron-poor. researchgate.net Consequently, the dinitrobenzoyl ring is highly resistant to electrophilic attack. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which readily occur on benzene or activated derivatives, are generally not feasible for this compound under typical laboratory conditions. masterorganicchemistry.com
Nucleophilic Additions and Substitutions on the Pyrrolidine (B122466) Ring
The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle. nih.gov In its parent form, the secondary amine is nucleophilic. nih.gov However, in this compound, the nitrogen atom is part of an amide linkage. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, significantly diminishing its nucleophilicity. This makes direct N-substitution on the pre-formed amide challenging.
The primary site for nucleophilic attack on the molecule, other than the aromatic ring under specific SNAr conditions not discussed here, is the electrophilic carbonyl carbon of the amide. Strong nucleophiles under harsh conditions, such as hydroxide (B78521) or alkoxide ions, can lead to the cleavage of the amide bond, regenerating a pyrrolidine derivative and a 3,5-dinitrobenzoate (B1224709) salt.
Reactions involving the C-H bonds of the pyrrolidine ring are also possible. For instance, the α-carbons (adjacent to the nitrogen) can be deprotonated under strong basic conditions to form an enolate-like intermediate, which can then react with electrophiles. However, the reactivity of these positions is generally lower than in corresponding ketone systems.
Reduction Chemistry of the Nitro Groups and Amide Linkage
The most significant and synthetically useful transformations of this compound involve the reduction of its nitro groups. The reduction of aromatic nitro compounds is a well-established and crucial reaction in organic synthesis, as it provides a reliable route to aromatic amines. wikipedia.orgunimi.it These amines are versatile precursors for a wide array of functional groups and heterocyclic systems. jsynthchem.com
A variety of reagents can be employed for this transformation, including:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.org
Metal-Acid Systems: Classic examples include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). wikipedia.org
Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective. wikipedia.org
The simultaneous reduction of both nitro groups on the dinitrobenzoyl moiety converts it into a 1-(3,5-diaminobenzoyl)pyrrolidine derivative. This transformation is a key step in harnessing the synthetic potential of the parent compound. A documented example involves a closely related derivative, 1-(3,5-Dinitrobenzoyl)-pyrrolidine-2-carboxylic acid, which undergoes reduction to yield the corresponding diamino product. jyoungpharm.org This reaction highlights the feasibility and utility of reducing the nitro groups while leaving the rest of the molecule, including the amide linkage and any other functional groups on the pyrrolidine ring, intact.
| Starting Material | Product | Yield | Melting Point |
|---|---|---|---|
| 1-(3,5-Dinitrobenzoyl)-pyrrolidine-2-carboxylic acid | 1-(3,5-Diamino-benzoyl)–pyrrolidine-2-carboxylic acid | 73% | 108°C |
The resulting 1,3-diaminobenzoyl scaffold is a highly valuable synthetic intermediate. The two primary aromatic amine groups are nucleophilic and can participate in a wide range of chemical reactions. This opens up numerous pathways for further molecular elaboration, including:
Diazotization: Reaction with nitrous acid (HNO₂) can convert the amino groups into diazonium salts. These are exceptionally versatile intermediates that can be substituted by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.
Acylation and Sulfonylation: The amino groups can be readily acylated with acid chlorides or anhydrides, or reacted with sulfonyl chlorides to form amides and sulfonamides, respectively.
Condensation Reactions: The diamine can be condensed with dicarbonyl compounds or their equivalents to construct new heterocyclic rings fused to the benzene ring, such as benzodiazepines or other related structures.
Role as a Building Block in Complex Molecular Architectures
Through the reduction of its nitro groups, this compound serves as a masked diamine, making it an effective building block for constructing more complex molecules. whiterose.ac.uk Its derivatives have been utilized in the synthesis of intricate polycyclic systems that are of interest in medicinal chemistry. jyoungpharm.org
A prime example of its application is in the synthesis of diazabicyclo[4.3.1]decane derivatives, which are recognized as potential opioid receptor ligands. jyoungpharm.org In a multi-step synthesis, the intermediate 1-(3,5-Diamino-benzoyl)–pyrrolidine-2-carboxylic acid is transformed into a bicyclic system. This process demonstrates how the initial simple structure can be elaborated into a rigid, three-dimensional scaffold suitable for biological applications. The transformation involves the formation of new rings by leveraging the reactivity of the diamino-functionalized benzene ring. jyoungpharm.org
| Precursor | Key Transformation Step | Resulting Bicyclic Derivative Class |
|---|---|---|
| 1-(3,5-Diamino-benzoyl)–pyrrolidine-2-carboxylic acid | Cyclization and further derivatization | 3,4-Diphenyl-2,5-diaza-bicyclo[4.3.1]deca-pentaene derivatives |
This synthetic strategy underscores the role of this compound not merely as a static molecule but as a versatile platform for accessing complex and functionally rich chemical entities.
Formation of Macrocyclic and Supramolecular Systems
The this compound scaffold is a compelling building block for the construction of complex macrocyclic and supramolecular architectures. Its utility in this domain stems from the distinct chemical properties of its two core components: the electron-deficient 3,5-dinitrobenzoyl group and the versatile pyrrolidine ring. The dinitroaromatic system is a well-established π-acceptor, capable of forming stable charge-transfer complexes with electron-rich aromatic donors. This non-covalent interaction is a cornerstone of supramolecular chemistry, enabling the programmed self-assembly of molecules into larger, ordered structures.
In the context of macrocycle synthesis, the pyrrolidine moiety can serve as a rigid and stereochemically defined linker or as a reactive handle for further functionalization and cyclization. Research into related systems has shown that dinitrobenzoyl derivatives can drive the formation of complex assemblies. For instance, pyridine (B92270) adducts of 3,5-dinitrobenzoic acid have been shown to form intricate hydrogen-bonded networks and charge-transfer complexes. nih.gov Similarly, the 3,5-dinitrobenzonitrile (B189459) component has been observed to form one-dimensional stacked columns with N-alkylcarbazole donors, driven by charge-transfer interactions. nih.gov
Leveraging these principles, this compound can be envisioned as a key component in the design of novel host-guest systems and molecular sensors. A hypothetical macrocyclic host incorporating this unit could exhibit selective binding for electron-rich guest molecules, with the binding event being signaled by a color change characteristic of charge-transfer complex formation. The pyrrolidine ring's stereochemistry can be used to impart chirality to the macrocyclic cavity, enabling enantioselective recognition.
The table below outlines the components of a hypothetical supramolecular assembly involving this compound.
| Component Role | Chemical Moiety | Type of Interaction |
| π-Acceptor | This compound | Charge-Transfer, π-π Stacking |
| π-Donor (Guest) | Pyrene or N-alkylcarbazole | Charge-Transfer, π-π Stacking |
| Macrocyclic Backbone | Polyether or Polyamide Chain | Covalent Linkages |
Integration into Fulleropyrrolidine Triads
The unique electronic properties of fullerenes have made them attractive components for creating photoactive molecular assemblies, often in the form of dyads and triads designed to mimic natural photosynthetic systems. nih.govresearchgate.net Fulleropyrrolidines, which are adducts of fullerenes and pyrrolidine rings, are among the most extensively studied fullerene derivatives due to their enhanced solubility and processability. The most common route to their synthesis is the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to a double bond on the fullerene cage. researchgate.net
The this compound structure is a prime candidate for integration into such systems. While not directly used in the Prato reaction, a precursor molecule, such as an N-substituted glycine (B1666218) derivative bearing the 3,5-dinitrobenzoyl group, could be used to generate the required azomethine ylide in the presence of an aldehyde. The subsequent cycloaddition to C60 would yield a fulleropyrrolidine covalently functionalized with the dinitrobenzoyl unit.
In this arrangement, the molecule would constitute a dyad, comprising an electron-accepting fullerene core and a secondary electron-accepting 3,5-dinitrobenzoyl group. To complete a triad (B1167595) structure, an electron-donating moiety would need to be incorporated. This could be achieved by attaching an electron-rich group, such as a ferrocene (B1249389) or a porphyrin, to the pyrrolidine ring, typically at the nitrogen atom or another available position.
Such a triad would be structured as a Donor-Acceptor1-Acceptor2 (D-A1-A2) system. Upon photoexcitation, a sequence of electron transfer events could be initiated, potentially leading to a long-lived charge-separated state, a critical feature for applications in organic photovoltaics and artificial photosynthesis.
The proposed components for a fulleropyrrolidine triad based on this chemistry are detailed in the table below.
| Component | Example Moiety | Function |
| Acceptor 1 (A1) | Buckminsterfullerene (C60) | Primary Photo-acceptor |
| Pyrrolidine Linker | Pyrrolidine Ring | Covalent Scaffold |
| Acceptor 2 (A2) | 3,5-Dinitrobenzoyl Group | Secondary Electron Acceptor |
| Donor (D) | Ferrocene or Porphyrin | Primary Electron Donor |
The synthesis of such triads, while complex, opens avenues for the fine-tuning of photophysical properties through the modular combination of different donor and acceptor units. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamic properties of molecules in solution. copernicus.org In the context of 1-(3,5-dinitrobenzoyl)pyrrolidine, NMR studies are crucial for understanding the conformational preferences of the pyrrolidine (B122466) ring and for determining the stereochemical purity of its chiral derivatives.
Investigation of Pyrrolidine Ring Conformations
The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific conformation is influenced by the nature and stereochemistry of its substituents. For N-acyl-substituted pyrrolidines like this compound, the substituents on the nitrogen and other ring carbons will dictate the preferred puckering mode. nih.gov
Detailed ¹H and ¹³C NMR analyses, including the measurement of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the ring's conformation. frontiersin.orgnih.gov For instance, the vicinal coupling constants between protons on adjacent carbon atoms are dependent on the dihedral angle between them, which is a direct reflection of the ring's pucker. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to model the possible conformations and their relative energies. researchgate.net In N-substituted pyrrolidine derivatives, the energy difference between conformers can be small, leading to a dynamic equilibrium in solution. researchgate.net
The conformation of the pyrrolidine ring can be described by two primary puckering modes: Cγ-endo and Cγ-exo (also referred to as C4-endo and C4-exo). nih.govfrontiersin.org These conformers often exhibit distinct patterns in their NMR spectra, particularly in the values of vicinal coupling constants, which allows for their experimental identification. frontiersin.org
Table 1: Representative ¹³C NMR Chemical Shifts for Pyrrolidine Ring
| Carbon Atom | Chemical Shift (ppm) |
| Cα | ~47 |
| Cβ | ~25 |
| Note: These are approximate values for an unsubstituted pyrrolidine ring and can vary significantly with substitution. | |
| Source: chemicalbook.com |
Stereochemical Purity Determination of Chiral Analogs using Chiral Solvating Agents
Determining the enantiomeric purity of chiral compounds is critical in many areas of chemistry. NMR spectroscopy, in combination with chiral solvating agents (CSAs), offers a powerful method for this purpose. nih.govacs.org CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. researchgate.net These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers, a phenomenon known as enantiomeric differentiation. mdpi.com
For chiral analogs of this compound, where the pyrrolidine ring itself is chiral, CSAs can be used to determine the enantiomeric excess (ee). The 3,5-dinitrobenzoyl group is particularly useful in this context as it can engage in π-π stacking interactions with aromatic groups present in many CSAs, enhancing the enantiomeric differentiation. nih.govacs.org The interaction between the CSA and the analyte can also involve hydrogen bonding.
The process involves adding the CSA to a solution of the racemic or enantiomerically enriched analyte and observing the ¹H or ¹³C NMR spectrum. The signals of the two enantiomers will appear at slightly different chemical shifts (ΔΔδ). The relative integrals of these separated signals directly correspond to the ratio of the enantiomers in the mixture. A variety of CSAs have been developed for the analysis of N-(3,5-dinitrobenzoyl) amino acid derivatives, which share the same dinitrobenzoyl amide moiety as the compound of interest. mdpi.com
Table 2: Example of Enantiomeric Differentiation using a Chiral Solvating Agent
| Analyte Enantiomer | Proton Signal | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with CSA | Chemical Shift Non-equivalence (ΔΔδ, ppm) |
| (R)-enantiomer | Aromatic H | 9.15 | 9.20 | 0.05 |
| (S)-enantiomer | Aromatic H | 9.15 | 9.15 | |
| Note: This is a hypothetical example to illustrate the principle. Actual values depend on the specific analyte, CSA, solvent, and temperature. | ||||
| Source: nih.govscispace.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the arrangement of atoms in a crystal, revealing the molecule's solid-state conformation, bond lengths, bond angles, and intermolecular interactions. nih.gov
Crystal Packing and Intermolecular Interactions of N-(3,5-Dinitrobenzoyl) Compounds
The crystal structure of N-(3,5-dinitrobenzoyl) compounds is significantly influenced by intermolecular interactions. The 3,5-dinitrobenzoyl group, with its electron-withdrawing nitro groups and aromatic ring, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.govresearchgate.net These interactions dictate how the molecules pack together in the crystal lattice. beilstein-journals.org
In the solid state, the planarity of the molecule and the orientation of the functional groups are key factors. For instance, in 3,5-dinitrobenzoyl chloride, the molecule is nearly planar. nih.govresearchgate.net The way neighboring molecules arrange themselves can lead to the formation of specific packing motifs. The study of these packing arrangements is crucial for understanding the physical properties of the material.
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly
Hydrogen bonds are among the most important interactions governing the supramolecular assembly of molecules in the solid state. nih.govdcu.ie In N-(3,5-dinitrobenzoyl) compounds containing an amide group, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro groups can act as acceptors. nih.govdcu.ieresearchgate.net
Table 3: Crystallographic Data for a Related Compound (3,5-Dinitrobenzoyl chloride)
| Parameter | Value |
| Molecular Formula | C₇H₃ClN₂O₅ |
| Molecular Weight | 230.56 |
| Crystal System | Orthorhombic |
| a (Å) | 18.295 (4) |
| b (Å) | 8.3924 (19) |
| c (Å) | 5.7362 (13) |
| Volume (ų) | 880.7 (3) |
| Source: nih.govresearchgate.net |
Mass Spectrometry for Molecular Characterization in Complex Mixtures
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It is particularly valuable for identifying components in complex mixtures. researchgate.netpurdue.edu
When analyzing a complex sample that may contain this compound, MS can be used to selectively detect the compound based on its specific mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. researchgate.net
Coupling mass spectrometry with a separation technique, such as liquid chromatography (LC-MS), allows for the analysis of individual components of a mixture as they are separated over time. researchgate.netnih.gov This is a powerful approach for both qualitative and quantitative analysis.
Tandem mass spectrometry (MS/MS) provides further structural information. researchgate.netnih.gov In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected and then fragmented. The resulting fragment ions (product ions) create a characteristic fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the compound. researchgate.net For this compound, fragmentation would likely occur at the amide bond and within the pyrrolidine ring, providing valuable structural clues.
Table 4: Predicted Mass Spectrometric Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₁N₃O₅ |
| Monoisotopic Mass | 265.0699 u |
| Nominal Mass | 265 u |
| Note: These are theoretical values. Experimental values may vary slightly. | |
| Source: Calculated based on atomic masses. |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Features and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and functional groups present in a compound. For this compound, these non-destructive methods are invaluable for confirming its structural integrity by identifying the characteristic vibrational modes of its constituent parts: the 3,5-dinitrobenzoyl group and the pyrrolidine ring. While a dedicated, comprehensive vibrational analysis for this compound is not extensively documented in publicly available literature, a detailed understanding can be constructed by examining the spectra of closely related compounds. These include 3,5-dinitrobenzoic acid, 3,5-dinitrobenzoyl chloride, pyrrolidine, and various N-acylpyrrolidine derivatives. The vibrational assignments are further supported by computational density functional theory (DFT) studies on analogous molecules, which help in correlating experimental spectra with specific molecular motions.
The analysis of the vibrational spectra of this compound is centered on the distinct frequencies associated with the dinitro-substituted benzene (B151609) ring, the amide carbonyl group, and the saturated heterocyclic pyrrolidine ring.
Key Vibrational Regions and Band Assignments:
High-Frequency Region (3200-2800 cm⁻¹): This region is dominated by C-H stretching vibrations. The aromatic C-H stretching modes of the benzene ring are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the pyrrolidine ring, both symmetric and asymmetric, are anticipated in the 2980-2850 cm⁻¹ range. The absence of a prominent N-H stretching band, typically found between 3500 and 3300 cm⁻¹, confirms the formation of the tertiary amide bond between the 3,5-dinitrobenzoyl moiety and the pyrrolidine nitrogen.
Carbonyl Stretching Region (1700-1600 cm⁻¹): The amide C=O stretching vibration is one of the most intense and characteristic bands in the FT-IR spectrum. For N-acylpyrrolidines, this band is typically observed in the range of 1650-1630 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the benzoyl ring. The strong electron-withdrawing nature of the two nitro groups is expected to increase the double bond character of the C=O bond, potentially shifting this band to a slightly higher wavenumber compared to unsubstituted benzoylpyrrolidine.
Nitro Group Stretching Region (1600-1500 cm⁻¹ and 1370-1300 cm⁻¹): The two nitro (NO₂) groups on the benzene ring give rise to two distinct, strong absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1560-1530 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is found between 1360-1330 cm⁻¹. These bands are often very intense in the FT-IR spectrum and are a clear indicator of the presence of the dinitrophenyl group.
Aromatic Ring and Pyrrolidine Ring Vibrations (1600-1000 cm⁻¹): This "fingerprint" region contains a wealth of structural information. Aromatic C=C stretching vibrations of the benzene ring are expected to appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The in-plane bending vibrations of the aromatic C-H bonds are also found in this region. For the pyrrolidine ring, CH₂ scissoring and twisting modes are anticipated here. The C-N stretching vibration of the amide linkage also contributes to the bands in this region, often coupled with other modes.
Low-Frequency Region (below 1000 cm⁻¹): This region is characterized by out-of-plane bending vibrations of the aromatic C-H bonds, ring deformation modes of both the benzene and pyrrolidine rings, and the bending modes of the nitro groups (wagging, rocking, and twisting).
FT-IR Spectroscopic Data
The FT-IR spectrum provides detailed information about the functional groups present in the molecule. The table below outlines the expected characteristic absorption bands for this compound, based on data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretching |
| ~2970 | Medium | Asymmetric CH₂ Stretching (Pyrrolidine) |
| ~2875 | Medium | Symmetric CH₂ Stretching (Pyrrolidine) |
| ~1645 | Strong | Amide C=O Stretching (Amide I) |
| ~1540 | Strong | Asymmetric NO₂ Stretching |
| ~1460 | Medium | Aromatic C=C Stretching |
| ~1440 | Medium | CH₂ Scissoring (Pyrrolidine) |
| ~1345 | Strong | Symmetric NO₂ Stretching |
| ~1250 | Medium | C-N Stretching (Amide) |
| ~920 | Medium | Ring Breathing (Pyrrolidine) |
| ~830 | Strong | C-H Out-of-Plane Bending (Aromatic) |
| ~720 | Strong | C-N=O Bending |
Raman Spectroscopic Data
Raman spectroscopy complements FT-IR by providing information on the less polar, more polarizable bonds. The symmetric vibrations and those of the carbon skeleton are often more intense in the Raman spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3090 | Medium | Aromatic C-H Stretching |
| ~2960 | Strong | Asymmetric CH₂ Stretching (Pyrrolidine) |
| ~2880 | Strong | Symmetric CH₂ Stretching (Pyrrolidine) |
| ~1600 | Medium | Aromatic C=C Stretching |
| ~1545 | Medium | Asymmetric NO₂ Stretching |
| ~1350 | Strong | Symmetric NO₂ Stretching |
| ~1010 | Strong | Aromatic Ring Breathing |
| ~925 | Medium | Ring Breathing (Pyrrolidine) |
| ~725 | Medium | C-N=O Bending |
Detailed Research Findings
While a dedicated study on this compound is scarce, research on similar molecules provides a solid foundation for interpretation. For instance, studies on various 3,5-dinitrobenzoyl derivatives consistently show the characteristic strong bands for the nitro groups in the mid-infrared region. researchgate.net The position of the amide I band (C=O stretch) is a key diagnostic marker. In related N-acylpyrrolidines, this band's frequency is sensitive to the electronic environment of the acyl group. The strong electron-withdrawing effect of the two nitro groups in this compound is expected to lead to a higher frequency for the amide I band compared to, for example, N-benzoylpyrrolidine, due to an increase in the C=O bond order.
Furthermore, computational studies on related molecules using Density Functional Theory (DFT) have been instrumental in assigning vibrational modes. nih.gov These theoretical calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the interpretation of the experimental spectra. For the pyrrolidine moiety, characteristic vibrations such as the CH₂ stretching, scissoring, wagging, and twisting modes, as well as ring breathing and deformation modes, have been well-documented. nih.govnist.gov The coupling of the pyrrolidine ring vibrations with the benzoyl moiety through the amide linkage can lead to slight shifts in their expected positions.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a variety of molecular properties, including geometries, energies, and spectroscopic parameters.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net
For aromatic compounds containing nitro groups, such as derivatives of 3,5-dinitrobenzoic acid, the HOMO is often localized on the aromatic ring and the amide group, while the LUMO is typically centered on the nitro groups due to their strong electron-withdrawing nature. researchgate.net This distribution indicates that the molecule is susceptible to nucleophilic attack at the positions of the nitro groups and electrophilic attack at the aromatic ring. Theoretical calculations for similar compounds have shown that the energy gap can be influenced by substituents and solvent effects. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a Dinitrobenzoyl Derivative (Calculated using DFT)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap | 4.3 |
Note: This data is illustrative for a dinitrobenzoyl derivative and not specific to 1-(3,5-dinitrobenzoyl)pyrrolidine.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.
In a molecule like this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro groups and the carbonyl group, making these sites attractive for interactions with electrophiles or hydrogen bond donors. Conversely, the regions around the hydrogen atoms of the pyrrolidine (B122466) ring and the aromatic ring would exhibit a positive potential. Studies on related dinitrobenzoic acid derivatives have confirmed this type of charge distribution. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility and dynamics of a molecule like this compound. nih.gov
The pyrrolidine ring in this compound is not planar and can adopt various puckered conformations. Furthermore, rotation around the amide bond connecting the pyrrolidine ring and the dinitrobenzoyl group can lead to different spatial arrangements of these two moieties. MD simulations can explore the potential energy surface of the molecule, identify the most stable conformations, and determine the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, for instance, in the context of chiral recognition. nih.gov Research on similar structures, such as N-3,5-dinitrobenzoylated amino acids, has demonstrated the power of MD simulations in elucidating the interactions and conformational changes that govern molecular recognition processes. nih.gov
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations, often employing DFT, can be used to investigate the detailed mechanisms of chemical reactions. These calculations can map out the energetic pathways of reactions, identify transition states, and predict the reactivity of molecules.
This compound can be synthesized through the derivatization of pyrrolidine with 3,5-dinitrobenzoyl chloride. nih.gov Quantum chemical calculations can model this reaction by determining the energies of the reactants, intermediates, transition states, and products. This provides a detailed energetic profile of the reaction pathway. For instance, the calculations can elucidate the role of a base in facilitating the reaction and the stability of the tetrahedral intermediate formed during the nucleophilic acyl substitution. A related study on the derivatization of amines with a similar reagent, (S)-1-(5-(4-methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, highlights the mild conditions under which such derivatizations can occur. nih.gov
Table 2: Illustrative Calculated Energies for a Derivatization Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.7 |
| Products | -20.1 |
Note: This data is illustrative and represents a hypothetical reaction step.
The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a chemical reaction. By locating and characterizing the transition state structure, quantum chemical calculations can provide valuable information about the feasibility and kinetics of a reaction. For example, in the derivatization of pyrrolidine, the analysis of the transition state for the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the benzoyl chloride can reveal the key structural features that stabilize this high-energy species. This type of analysis has been applied to various organic reactions to predict reactivity and selectivity.
Computational Modeling of Chiral Recognition Mechanisms
Computational modeling serves as a powerful tool to visualize and quantify the subtle differences in the interactions between enantiomers and a chiral selector. These models can predict the stability of diastereomeric complexes and correlate these findings with experimental chromatographic data.
Host-Guest Interactions in Chiral Chromatography
In the context of chiral chromatography, the analyte (guest) interacts with the chiral stationary phase (CSP) (host) to form transient diastereomeric complexes. The difference in the stability of these complexes for the two enantiomers of the analyte leads to their separation. For DNB-containing molecules, the interactions are multifaceted.
While no specific data exists for this compound, studies on analogous systems with DNB derivatives highlight the key interactions. For instance, research on cinchona alkaloid-based CSPs demonstrates that the DNB group of an analyte can engage in π-π stacking with electron-rich aromatic moieties on the CSP. Furthermore, hydrogen bonds often form between the amide or carbonyl groups of the analyte and complementary sites on the CSP. The specific stereochemistry of the analyte dictates the precise geometry and strength of these interactions, leading to differential retention times.
A hypothetical interaction model for this compound with a Pirkle-type CSP, which often contains a π-electron-rich aromatic system, would likely involve:
π-π Stacking: The electron-poor 3,5-dinitrophenyl ring of the analyte would interact with the π-electron-rich surface of the CSP.
Hydrogen Bonding: The carbonyl oxygen of the benzoyl group could act as a hydrogen bond acceptor.
Dipole-Dipole Interactions: The nitro groups and the carbonyl group introduce significant dipoles that can interact with polar sites on the CSP.
A summary of these potential interactions is presented in Table 1.
| Interaction Type | Analyte Moiety (this compound) | Potential CSP Moiety |
| π-π Stacking | 3,5-dinitrophenyl ring | π-electron-rich aromatic ring |
| Hydrogen Bonding | Carbonyl oxygen | Hydrogen bond donor (e.g., -NH) |
| Dipole-Dipole | Nitro groups, Carbonyl group | Polar functional groups |
| Steric Interactions | Pyrrolidine ring | Chiral cavity of CSP |
Intermolecular Interactions with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) is another powerful technique for enantiomeric discrimination, and computational modeling can help interpret the observed chemical shift differences. The CSA forms diastereomeric complexes with the enantiomers of the analyte in solution, leading to distinct NMR spectra.
Again, specific computational studies on this compound with CSAs are absent from the literature. However, drawing parallels from other DNB compounds, the intermolecular interactions would be similar to those in chiral chromatography. A typical CSA might possess an aromatic ring and hydrogen-bonding sites. The DNB ring of the analyte would be expected to form a π-π stack with the CSA's aromatic system. The differential positioning of the pyrrolidine ring in the two diastereomeric complexes would place its protons in different magnetic environments, resulting in observable differences in their chemical shifts.
Detailed computational analyses, such as DFT calculations, would be necessary to quantify the interaction energies and predict the geometry of these transient complexes. Such calculations could provide the data summarized in a hypothetical Table 2.
| Parameter | (R)-Enantiomer Complex | (S)-Enantiomer Complex |
| Calculated Interaction Energy (kcal/mol) | Data not available | Data not available |
| Key Interatomic Distance (Å) (e.g., π-π stacking) | Data not available | Data not available |
| Key Hydrogen Bond Angle (°) | Data not available | Data not available |
Applications in Advanced Analytical and Separation Sciences
Derivatization Agent for Chromatographic Analysis
Derivatization is a common strategy in chromatography to improve the analytical performance for compounds that lack a strong chromophore or are not readily detectable. The introduction of a 3,5-dinitrobenzoyl group from 1-(3,5-dinitrobenzoyl)pyrrolidine or its precursor, 3,5-dinitrobenzoyl chloride, significantly enhances the ultraviolet (UV) absorbance of analytes, thereby improving their detection sensitivity in High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com
Formation of N-(3,5-Dinitrobenzoyl) Derivatives for HPLC and LC
The reaction of this compound's precursor, 3,5-dinitrobenzoyl chloride, with analytes containing primary or secondary amine groups, or hydroxyl groups, leads to the formation of stable N-(3,5-dinitrobenzoyl) or O-(3,5-dinitrobenzoyl) derivatives, respectively. nih.govscientificlabs.co.uk This derivatization is particularly useful for the analysis of biogenic amines in food samples and various natural products. scientificlabs.co.uk The resulting derivatives exhibit strong UV absorption, typically around 230 nm or 254 nm, which allows for sensitive detection using a standard UV detector in HPLC systems. nih.gov For instance, this method has been successfully applied to the determination of triterpenoids like panaxadiol (B190476) and panaxatriol (B1678373) in medicinal herbs. nih.gov
The derivatization process is generally straightforward. For example, the reaction of an analyte with 3,5-dinitrobenzoyl chloride is often carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting derivative can then be directly analyzed by HPLC. The enhanced molar absorptivity of the dinitrobenzoyl group leads to a significant reduction in the limit of detection (LOD) for the target analytes. nih.gov
Application in Chiral Chromatography for Enantioresolution
The separation of enantiomers, or enantioresolution, is a critical task in pharmaceutical analysis, as different enantiomers of a drug can have vastly different pharmacological activities. The 3,5-dinitrobenzoyl moiety plays a crucial role in chiral recognition due to its electron-deficient aromatic ring, which can engage in π-π interactions with electron-rich aromatic groups of an analyte.
Derivatives of this compound, and more broadly N-(3,5-dinitrobenzoyl) amino acids, are extensively used in the preparation of "Pirkle-type" or brush-type chiral stationary phases (CSPs) for HPLC. In these CSPs, a chiral selector containing the 3,5-dinitrobenzoyl group is covalently bonded to a solid support, typically silica (B1680970) gel.
The synthesis of these CSPs involves attaching a chiral molecule, which has been derivatized with a 3,5-dinitrobenzoyl group, to the surface of the silica gel. For example, N-(3,5-dinitrobenzoyl)-α-amino acids are commonly employed as the chiral selector. The resulting CSPs are effective in separating a wide variety of racemic compounds. The structure of the linker connecting the chiral selector to the silica can also influence the enantioselectivity of the CSP.
Table 1: Examples of Analytes Resolved Using N-(3,5-Dinitrobenzoyl) Derived CSPs
| Analyte Class | Specific Examples | Reference |
| Arylamides | N/A | |
| DNB-AA Esters | N/A | |
| Cyclic Sulfoxides | Aryl-substituted cyclic sulfoxides | |
| Hydantoins | N/A | |
| N-acyl-α-arylalkylamines | N/A |
The separation of enantiomers on CSPs derived from N-(3,5-dinitrobenzoyl) compounds is based on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times on the chromatographic column.
The primary interactions responsible for chiral recognition on these CSPs include:
π-π interactions: The electron-deficient 3,5-dinitrophenyl group of the CSP acts as a π-acceptor and interacts with π-donating aromatic rings of the analyte.
Hydrogen bonding: Amide, carboxyl, or hydroxyl groups on the CSP and the analyte can form hydrogen bonds.
Dipole-dipole interactions: The polar functional groups on both the CSP and the analyte contribute to dipole-dipole interactions.
Molecular dynamics simulations and spectroscopic studies have been employed to elucidate the precise nature of these interactions and to understand the enantiorecognition mechanisms at a molecular level. nih.govunivie.ac.at These studies have shown that a combination of these interactions, often in a specific spatial arrangement, is necessary for effective chiral discrimination. For instance, a "single mechanism" model has been proposed for the resolution of N-(3,5-dinitrobenzoyl)-α-arylalkylamines, emphasizing the importance of face-to-edge π-π interactions. nih.gov
Use in Spectroscopic Methods for Chiral Discrimination
Beyond chromatography, derivatives of this compound are also valuable in spectroscopic techniques for the determination of enantiomeric purity.
Chiral Solvating Agents in NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, chiral solvating agents (CSAs) are used to differentiate between enantiomers. When a CSA is added to a solution of a racemic compound, it forms transient diastereomeric complexes with each enantiomer. These complexes have different magnetic environments, which can lead to separate signals for the corresponding protons in the ¹H NMR spectrum.
While this compound itself is not typically the direct CSA, compounds with the N-(3,5-dinitrobenzoyl) group are used to derivatize chiral analytes, and then a separate chiral solvating agent is used to resolve the signals of the resulting diastereomeric derivatives. Conversely, chiral molecules containing a 3,5-dinitrobenzoyl group can themselves act as CSAs for other chiral compounds. For example, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide has been shown to be a potential CSA for the spectral resolution of enantiomers in ¹H NMR spectroscopy. nih.gov
The chemical shift non-equivalence (Δδ) observed in the presence of a CSA is dependent on several factors, including the nature of the CSA and the analyte, the solvent, and the temperature. The magnitude of this non-equivalence for the protons on the 3,5-dinitrophenyl ring of N-(3,5-dinitrobenzoyl)-α-amino acids has been shown to be significant enough for accurate determination of enantiomeric composition.
Strategies for Absolute Configuration Determination
Determining the absolute configuration of chiral molecules is a critical task in many areas of chemical and pharmaceutical research. The use of chiral derivatizing agents (CDAs) is a well-established method for this purpose, often in conjunction with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or chromatographic methods. mdpi.comresearchgate.net
The core principle involves reacting a racemic or enantiomerically enriched compound with an enantiomerically pure CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be distinguished and separated by standard chromatographic techniques like HPLC. wvu.edu
The 3,5-dinitrobenzoyl group is a key component in many such derivatizing agents. nih.gov For instance, N-3,5-dinitrobenzoyl derivatives of chiral compounds are frequently prepared to facilitate their separation and analysis. nih.govresearchgate.net While this compound itself is achiral because pyrrolidine (B122466) is not chiral, the principles apply to its chiral analogues. For example, chiral amines or amino alcohols can be derivatized with 3,5-dinitrobenzoyl chloride to form diastereomeric amides or esters. researchgate.net
NMR spectroscopy is another powerful tool for determining absolute configuration when used with CDAs. researchgate.netnih.gov After derivatization, the resulting diastereomers exhibit distinct chemical shifts in their NMR spectra. mdpi.com By analyzing these differences (the Δδ values), and often by comparing them to established models, the absolute configuration of the original molecule can be deduced. researchgate.netfrontiersin.org For example, the absolute configuration of amino acids has been successfully determined by analyzing the NMR spectra of their N-3,5-dinitrobenzoyl derivatives in the presence of a chiral solvating agent. mdpi.com The dinitrobenzene ring in these derivatives creates a fixed plane that influences the magnetic environment of nearby protons, allowing for definitive stereochemical assignments. idexlab.com
Table 1: Examples of Chiral Separations using DNB Derivatives This table is interactive. You can sort and filter the data.
| Analyte Type | Derivatizing Agent/Stationary Phase | Technique | Purpose | Reference |
| Amino Acids | N-3,5-dinitrobenzoyl derivatives with thiourea-based chiral solvating agent | NMR Spectroscopy | Absolute Configuration Determination | mdpi.com |
| Various Chiral Compounds (44 total) | N-3,5-dinitrobenzoyl derivative chiral stationary phases (CSPs) | HPLC | Chiral Separation | nih.govresearchgate.net |
| N-protected Amino Acids | Chiral stationary phase with DNB fragment | HPLC | Enantioseparation | nih.gov |
| Secondary Alcohols | 1,5-difluoro-2,4-dinitrobenzene (FFDNB) | NMR Spectroscopy | Absolute Configuration Determination | idexlab.com |
Quantitative Analysis of Hydroxyl Groups in Chemical Systems
The quantitative determination of hydroxyl (-OH) groups is fundamental in the analysis of many organic compounds, particularly alcohols. scribd.com 3,5-Dinitrobenzoyl chloride is a widely used reagent for this purpose due to its reactivity with alcohols to form stable crystalline esters, known as 3,5-dinitrobenzoates. missouri.edu This reaction serves as a classic method for both the identification and quantification of alcohols. wikipedia.org
The derivatization reaction is typically carried out in a non-aqueous solvent like pyridine (B92270), which acts as a base to neutralize the hydrochloric acid byproduct. wikipedia.orgnih.gov The resulting ester can then be quantified. One established method involves titrating the excess acid or the formed ester. scribd.com
Modern analytical approaches utilize HPLC for the quantification of hydroxyl-containing compounds after derivatization. oup.com The introduction of the 3,5-dinitrobenzoyl group provides a strong UV-absorbing chromophore, which allows for highly sensitive detection. nih.gov This is particularly advantageous for analyzing alcohols at low concentrations in complex matrices, such as biological fluids or environmental samples. oup.comnih.gov For example, a method for forming 3,5-dinitrobenzoate (B1224709) esters in a one-phase acetonitrile-based system has been developed, allowing for direct injection into an HPLC system without extensive cleanup steps. oup.com This simplifies the workflow and reduces potential sample loss. The high reactivity of 3,5-dinitrobenzoyl chloride with hydroxyl groups makes it a robust choice for these applications. sigmaaldrich.com
Table 2: Research Findings on Quantitative Hydroxyl Group Analysis using 3,5-Dinitrobenzoyl Chloride This table is interactive. You can sort and filter the data.
| Analytical Goal | Methodology | Key Findings | Reference |
| Rapid determination of organic hydroxyl groups | Reaction with 3,5-dinitrobenzoyl chloride followed by potentiometric titration. | The method is effective for primary and secondary alcohols, as well as glycols. | scribd.com |
| Derivatization of alcohols in dilute aqueous solutions | Formation of 3,5-dinitrobenzoate esters in an acetonitrile-based system. | Allows for direct injection and analysis by HPLC, minimizing sample preparation. | oup.com |
| Analysis of leukotrienes (contain hydroxyl groups) | Derivatization with 3,5-dinitrobenzoyl chloride followed by HPLC with electrochemical detection. | Resulting derivatives are highly electroactive, enabling sensitive detection in biological fluids. | nih.gov |
| Identification of unknown alcohols | Formation of solid 3,5-dinitrobenzoate ester derivatives. | The melting point of the crystalline derivative is a characteristic value used for identification. | missouri.edu |
Advanced Organic Synthesis Catalysis Research Involving Pyrrolidine Derivatives
Pyrrolidine (B122466) as an Organocatalytic Scaffold
The pyrrolidine ring is a privileged structural motif in organocatalysis, largely owing to its presence in the natural amino acid proline. nih.gov Proline and its derivatives have been successfully employed to catalyze a wide range of asymmetric reactions. The secondary amine of the pyrrolidine ring is crucial for its catalytic activity, as it can reversibly form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. This dual reactivity allows for the activation of both nucleophiles and electrophiles, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The stereochemistry of the pyrrolidine scaffold, often derived from the chiral pool, provides a well-defined chiral environment around the reactive intermediates, enabling high levels of enantioselectivity. nih.gov The conformational rigidity of the five-membered ring helps in creating a predictable and effective stereochemical control during the catalytic cycle. The structures of pyrrolidine-derived organocatalysts have been extensively modified to optimize their efficiency and selectivity for a broad range of substrates. nih.gov
Influence of the Dinitrobenzoyl Moiety on Catalytic Performance
The introduction of a 3,5-dinitrobenzoyl group at the nitrogen atom of the pyrrolidine ring in 1-(3,5-dinitrobenzoyl)pyrrolidine is expected to significantly modulate its catalytic properties. The two nitro groups are strong electron-withdrawing groups, which have a profound electronic effect on the entire molecule. This electron-withdrawing nature is anticipated to increase the acidity of any protons on atoms adjacent to the benzoyl group, which can be a critical factor in reactions involving hydrogen bonding.
While direct comparative studies on the catalytic performance of this compound are not extensively documented in the available literature, research on similar prolinamides bearing strong electron-withdrawing substituents has shown that such modifications can lead to enhanced reactivity and stereoselectivity in certain reactions. nih.gov For instance, in aldol (B89426) reactions, prolinamido-sulfonamides with strong electron-withdrawing groups have demonstrated notable catalytic activity. nih.gov The dinitrobenzoyl moiety can also participate in π-π stacking interactions with aromatic substrates, which can further influence the organization of the transition state and, consequently, the stereochemical outcome of the reaction.
Asymmetric Catalysis through Pyrrolidine-Based Hydrogen-Bond Donors
In many asymmetric transformations, the ability of a catalyst to act as a hydrogen-bond donor is crucial for achieving high enantioselectivity. Pyrrolidine derivatives can be designed to incorporate hydrogen-bond donating groups, which can activate the electrophile and stabilize the transition state through non-covalent interactions.
In the case of amide derivatives like this compound, the amide N-H bond, if present in a related chiral structure (e.g., a prolinamide), can act as a hydrogen-bond donor. The strong electron-withdrawing effect of the dinitrobenzoyl group would significantly increase the acidity of this N-H proton, making it a more effective hydrogen-bond donor. This enhanced acidity can lead to stronger interactions with the electrophile, resulting in better organization of the transition state assembly and potentially higher enantioselectivity. nih.gov
The Michael addition and aldol reaction are two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. Pyrrolidine-based organocatalysts have been extensively used to promote asymmetric versions of these reactions.
The following table presents representative data for the asymmetric Michael addition of isobutyraldehyde (B47883) to β-nitrostyrene, catalyzed by a generic chiral pyrrolidine-amide catalyst, to illustrate the typical performance of such systems.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 24 | 95 | 95:5 | 97 (syn) |
| 2 | 5 | CH2Cl2 | 48 | 92 | 93:7 | 95 (syn) |
| 3 | 10 | THF | 24 | 88 | 90:10 | 92 (syn) |
This table provides illustrative data for a representative chiral pyrrolidine-amide catalyst in a Michael reaction. The performance of this compound or its chiral derivatives would require specific experimental investigation.
Similarly, in the aldol reaction, the pyrrolidine catalyst activates the ketone donor by forming an enamine, which then adds to the aldehyde acceptor. The presence of a hydrogen-bond-donating group on the catalyst is often crucial for activating the aldehyde and controlling the stereochemistry. The enhanced hydrogen-bond donating capacity of a catalyst derived from this compound could be particularly beneficial in this context. Research on prolinamides has shown that substituents on the amide can influence the outcome of aldol reactions. nih.gov
The systematic modification of a catalyst's structure and the subsequent evaluation of its performance are fundamental to understanding and optimizing catalytic systems. In the context of pyrrolidine-based organocatalysts, structure-function relationship studies have revealed key insights. For instance, the conformation of the amide bond in prolinamide catalysts has been shown to directly correlate with the enantio- and diastereo-selectivity in conjugate addition reactions. nih.gov
For a catalyst like this compound, key structural features to consider in such studies would include:
The electronic nature of the aroyl group: Comparing the 3,5-dinitrobenzoyl group with other benzoyl derivatives (e.g., with electron-donating or less electron-withdrawing substituents) would elucidate the role of electronics on catalytic activity and selectivity.
The stereochemistry of the pyrrolidine ring: The use of enantiomerically pure or diastereomerically pure pyrrolidine scaffolds is essential for asymmetric catalysis.
The presence of other functional groups: The incorporation of additional hydrogen-bond donors or bulky groups can further tune the catalyst's performance.
These studies are crucial for the rational design of more efficient and selective organocatalysts for specific applications.
Heterogeneous Catalysis with Pyrrolidine-Functionalized Supports
A significant drawback of homogeneous organocatalysis is the often-difficult separation of the catalyst from the reaction mixture, which can hinder its recovery and reuse. To address this, researchers have focused on the immobilization of organocatalysts onto solid supports to create heterogeneous catalysts. acs.org These heterogenized catalysts can be easily separated by filtration, making the process more sustainable and cost-effective.
Pyrrolidine-based organocatalysts, including amide derivatives, can be anchored to various solid supports such as silica (B1680970), polymers, or magnetic nanoparticles. The immobilization can be achieved through covalent bonding or non-covalent interactions. For a derivative like this compound, the aromatic ring provides a handle for immobilization onto supports functionalized with complementary interacting groups.
The performance of a heterogenized catalyst depends on several factors, including the nature of the support, the length and type of the linker used for immobilization, and the accessibility of the catalytic sites. While the catalytic activity of the immobilized catalyst may sometimes be lower than its homogeneous counterpart, the benefits of recyclability often outweigh this limitation.
The following table illustrates the potential recyclability of a generic immobilized pyrrolidine-amide catalyst in an asymmetric Michael addition.
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 95 | 96 |
| 2 | 94 | 96 |
| 3 | 93 | 95 |
| 4 | 93 | 95 |
| 5 | 91 | 94 |
This table provides representative data on the recyclability of a heterogenized pyrrolidine-amide catalyst. The specific performance would depend on the catalyst, support, and reaction conditions.
Synthesis and Characterization of Functionalized Pyrrolidine Based Materials
Integration into Polymer Matrices and Resins
The incorporation of specialized organic molecules into polymer matrices is a key strategy for developing materials with tailored properties. While direct studies on the integration of 1-(3,5-dinitrobenzoyl)pyrrolidine into polymers are not extensively documented, the chemical nature of the dinitrobenzoyl group suggests its potential as a functional monomer or additive. The presence of aromatic rings and nitro groups can enhance thermal stability and introduce specific intermolecular interactions within a polymer structure.
Research into the polymerization of other functional molecules, such as the incorporation of 5-hydroxyindazole into a polydopamine matrix, demonstrates a viable pathway for creating novel polymer coatings. nih.gov This process, which involves the self-polymerization of dopamine (B1211576) in the presence of a functional additive, suggests that a similar approach could be explored for this compound. nih.gov The dinitrobenzoyl moiety could potentially act as a site for further chemical modification or influence the morphology and surface properties of the resulting polymer. The development of such composite materials could be of interest for applications requiring high-performance resins with specific optical or electronic characteristics.
| Compound/Moiety | Potential Role in Polymerization | Reference |
| 5-hydroxyindazole | Chain-terminating agent in polydopamine | nih.gov |
| Dinitrobenzoyl group | Potential functional additive for thermal stability | - |
| Pyrrolidine (B122466) ring | Can be part of the polymer backbone or a pendant group | - |
Design of Pyrrolidine-Containing Ligands for Coordination Chemistry
The pyrrolidine scaffold is a common feature in the design of ligands for coordination chemistry due to its conformational rigidity and the synthetic versatility of its derivatives. nih.gov The combination of a pyrrolidine ring with a dinitrobenzoyl group in this compound provides a unique electronic and steric profile for potential ligand synthesis.
Thiourea (B124793) derivatives are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.gov Several synthetic routes are available for the preparation of thiourea-based ligands. A common method involves the reaction of an amine with an isothiocyanate. Another established procedure is the reaction of an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate intermediate, which then reacts with a primary amine to yield the N-acylthiourea. nih.gov
While the direct conversion of the amide in this compound to a thiourea is not a standard transformation, a multi-step synthesis could be envisioned. This would likely involve the reduction of the amide to the corresponding amine, followed by reaction with a suitable thiocarbonylating agent. For instance, the reaction of the resulting amine with an isothiocyanate would yield the desired thiourea-containing ligand.
General Synthetic Methods for Thiourea Derivatives
| Starting Materials | Reagents | Product Type | Reference |
|---|---|---|---|
| Primary Amine | Carbon Disulfide | Symmetrical/Unsymmetrical Thiourea | organic-chemistry.org |
| Acyl Chloride, Ammonium Thiocyanate | Primary Amine | N-Acylthiourea | nih.gov |
Ligands containing dinitrobenzoyl moieties are known to coordinate with metal ions through the oxygen atoms of the carboxylate or nitro groups. nih.gov The 3,5-dinitrobenzoate (B1224709) (3,5-DNB) ligand, for example, exhibits a variety of coordination modes, including monodentate, bidentate, and bridging, with both 3d and lanthanide metals. nih.gov This versatility allows for the construction of diverse coordination complexes and polymers with interesting structural architectures. nih.gov
A thiourea ligand derived from this compound would present multiple potential coordination sites. The "hard" oxygen donors of the nitro groups and the "soft" sulfur donor of the thiourea group would allow for coordination with a variety of metal ions, potentially leading to the formation of polynuclear or mixed-metal complexes. The electronic properties of the dinitrobenzoyl group, being strongly electron-withdrawing, would influence the electron density on the thiourea moiety, thereby modulating the coordination behavior of the ligand and the properties of the resulting metal complexes.
Supramolecular Assemblies involving Dinitrobenzoyl Moieties
The 3,5-dinitrobenzoyl group is a powerful building block in supramolecular chemistry and crystal engineering due to its ability to participate in a range of non-covalent interactions.
The acidic nature of compounds containing the dinitrobenzoyl moiety, such as 3,5-dinitrobenzoic acid, facilitates the formation of proton-transfer complexes with basic compounds. wikipedia.org For example, the reaction of 3,5-dinitrobenzoic acid with aminomethyl pyridines leads to the formation of three-dimensional networks of ammonium carboxylate salts. wikipedia.org These structures are stabilized by charge-assisted hydrogen bonds between the protonated amine and the carboxylate group.
Crystal engineering principles can be applied to design and control the solid-state architecture of materials containing the this compound core. The predictable nature of hydrogen bonding and π-π stacking involving the dinitrobenzoyl group allows for the rational design of crystal structures with desired packing motifs and properties.
Key Non-Covalent Interactions in Dinitrobenzoyl Systems
| Interaction Type | Description | Significance |
|---|---|---|
| Hydrogen Bonding | Occurs between the nitro groups (as acceptors) and suitable hydrogen bond donors. | Directs the primary structure and connectivity in the crystal lattice. |
| π-π Stacking | Attractive interaction between the electron-deficient aromatic rings of the dinitrobenzoyl groups. | Contributes to the stabilization of layered or columnar structures. |
The interplay of these non-covalent forces allows for the construction of complex and well-defined supramolecular architectures. The specific geometry of this compound, with its distinct donor and acceptor sites, makes it a promising candidate for the design of new functional materials based on controlled molecular self-assembly.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The synthesis of pyrrolidine-containing molecules is a dynamic area of organic chemistry, driven by their prevalence in biologically active compounds. nih.gov Future research will likely focus on developing more efficient and stereoselective methods for the synthesis of 1-(3,5-dinitrobenzoyl)pyrrolidine and its derivatives. One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules like spirooxindole-pyrrolidines in a single step with high atom economy. researchgate.net These reactions often proceed with high regio- and stereoselectivity, which is crucial for creating specific isomers with desired properties. researchgate.net
Furthermore, the development of novel catalytic systems is expected to play a significant role. This includes the use of organocatalysts or transition-metal catalysts to facilitate the key bond-forming reactions under milder conditions. The exploration of flow chemistry setups could also offer advantages in terms of scalability, safety, and precise control over reaction parameters for the synthesis of this and related amides.
Development of Advanced Analytical Techniques Leveraging the Compound's Properties
The 3,5-dinitrobenzoyl group is a well-established chromophore and electrophore, making it a valuable tag in analytical chemistry, particularly for the separation and detection of chiral molecules. Future research is anticipated to leverage these properties to develop more sensitive and efficient analytical methods.
For instance, the use of this compound derivatives as chiral selectors in stationary phases for high-performance liquid chromatography (HPLC) and other chromatographic techniques is an active area of investigation. Molecular dynamics simulations are being employed to understand the enantiorecognition mechanisms at a molecular level, which can guide the design of more effective chiral stationary phases. nih.gov These simulations help in elucidating the crucial interactions, such as salt-bridge formation, hydrogen bonding, and π-π stacking, that govern chiral recognition. nih.gov
Design of New Functional Materials with Tunable Properties
The inherent properties of the this compound scaffold, including its potential for strong intermolecular interactions and its rigid structure, make it an attractive building block for the design of new functional materials. The presence of nitro groups suggests potential applications in energetic materials or as components in charge-transfer complexes.
Future research could explore the incorporation of this moiety into larger supramolecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By modifying the pyrrolidine (B122466) ring or the benzoyl group, it may be possible to tune the properties of these materials for applications in gas storage, catalysis, or sensing. The ability to form stable, well-defined structures is a key advantage in the rational design of materials with specific functions.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling will be instrumental in predicting its properties and reactivity. Density Functional Theory (DFT) calculations, for example, can be used to investigate reaction mechanisms and predict the kinetic and thermodynamic favorability of different synthetic pathways. beilstein-journals.org
Molecular dynamics simulations, as mentioned earlier, are crucial for understanding the dynamic behavior of this molecule, particularly in the context of chiral recognition. nih.gov These simulations provide insights into the conformational landscape and the specific intermolecular interactions that are difficult to probe experimentally. nih.gov Future computational work could focus on developing more accurate force fields and employing machine learning algorithms to predict the properties of a wide range of derivatives, thereby accelerating the discovery of new applications. A recent study highlighted the importance of optimizing the molecular dynamics protocol for achieving high-quality results in understanding enantiorecognition. nih.gov
Role in Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding synthetic and industrial processes. Future research on this compound will likely emphasize the development of more environmentally benign methodologies. This includes the use of greener solvents, such as bio-based alternatives like Cyrene™, which has been shown to be an effective replacement for toxic dipolar aprotic solvents in amide synthesis. bath.ac.uk
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Key signals include the pyrrolidine ring protons (δ 3.2–3.4 ppm, multiplet) and aromatic protons from the dinitrobenzoyl group (δ 8.5–9.0 ppm, doublets). The carbonyl carbon (C=O) appears at ~168 ppm .
- HPLC-PDA : Retention time comparison with standards and UV absorption at 254 nm (λₘₐₓ for nitro groups) confirm purity .
Q. Advanced Analysis
- LC-HRMS : Exact mass determination (theoretical m/z 313.272 for C₁₅H₁₁N₃O₅) validates molecular integrity.
- X-ray Crystallography : Resolves stereochemical ambiguities, though crystallization may require slow evaporation from dichloromethane/hexane .
How does the dinitrobenzoyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced SAR Insight
The electron-withdrawing nitro groups activate the benzoyl carbonyl toward nucleophilic attack (e.g., by amines or hydrazines). In studies of analogous compounds, substituents at the para-position of the benzoyl group significantly alter reaction kinetics. For example, bulky groups reduce accessibility, while electron-donating groups decrease electrophilicity . Computational modeling (DFT) can predict sites of reactivity by mapping electrostatic potential surfaces .
What safety protocols are critical when handling this compound?
Q. Basic Safety Considerations
- Explosivity Risk : Nitroaromatic compounds require storage in inert atmospheres and avoidance of friction/heat.
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity.
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .
How can researchers address discrepancies in reported biological activity data for this compound?
Advanced Data Analysis
Contradictions in IC₅₀ values (e.g., enzyme inhibition studies) may arise from:
- Purity Variability : Validate via HPLC (≥95% purity threshold).
- Assay Conditions : Standardize buffer pH (e.g., ammonium acetate, pH 6.5) and temperature .
- Enantiomeric Excess : Chiral impurities as low as 5% can skew results; confirm enantiopurity using CSP-based methods .
What computational tools are effective for predicting the binding affinity of this compound to biological targets?
Advanced Methodology
Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled protein structures (e.g., MetAP-2) identifies key interactions:
- The dinitrobenzoyl group participates in π-stacking with aromatic residues (Phe, Tyr).
- The pyrrolidine nitrogen forms hydrogen bonds with catalytic aspartate residues .
MD simulations (NAMD/GROMACS) assess binding stability over 100-ns trajectories, with RMSD <2 Å indicating robust interactions .
How can researchers mitigate byproduct formation during scale-up synthesis?
Q. Advanced Process Chemistry
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
